7-Nitroisoindolin-1-one: A Technical Guide for Researchers
7-Nitroisoindolin-1-one: A Technical Guide for Researchers
Introduction: 7-Nitroisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological relevance of 7-nitroisoindolin-1-one, with a focus on its relationship to the broader class of isoindolinone-based enzyme inhibitors. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents representative protocols and pathways relevant to the isoindolinone core.
Chemical Structure and Properties
7-Nitroisoindolin-1-one is characterized by a fused bicyclic system comprising a benzene ring and a γ-lactam ring, with a nitro group substituted at the 7-position of the isoindolinone core.
Table 1: Chemical and Physical Properties of 7-Nitroisoindolin-1-one
| Property | Value | Source(s) |
| IUPAC Name | 7-Nitro-2,3-dihydroisoindol-1-one | [1] |
| CAS Number | 169044-97-7 | [1] |
| Chemical Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.14 g/mol | [2] |
| SMILES | C1C2=C(C(=CC=C2)--INVALID-LINK--[O-])C(=O)N1 | [2] |
| Melting Point | Data not available in publicly accessible literature. | |
| Boiling Point | Data not available in publicly accessible literature. | |
| Solubility | Data not available. The parent compound, isoindolin-1-one, is sparingly soluble in water and moderately soluble in organic solvents like ethanol and acetone.[3] | |
| Appearance | Likely a crystalline solid. | |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [2] |
Synthesis of 7-Nitroisoindolin-1-one
Caption: Proposed synthetic workflow for 7-nitroisoindolin-1-one.
Experimental Protocol: General Procedure for the Synthesis of Nitroisoindolin-1-ones
This protocol is a generalized procedure adapted from the synthesis of related isomers and may require optimization for the synthesis of 7-nitroisoindolin-1-one.
Step 1: Bromination of the Methyl Group
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Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
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Reflux the mixture with irradiation from a light source until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and filter to remove succinimide.
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Evaporate the solvent under reduced pressure to obtain crude 2-(bromomethyl)-3-nitrobenzoic acid.
Step 2: Formation of the Acid Chloride
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To the crude 2-(bromomethyl)-3-nitrobenzoic acid, add thionyl chloride.
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Reflux the mixture until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-(bromomethyl)-3-nitrobenzoyl chloride.
Step 3: Ammonolysis and Intramolecular Cyclization
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Dissolve the crude 2-(bromomethyl)-3-nitrobenzoyl chloride in a suitable solvent (e.g., THF).
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Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol).
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Stir the reaction mixture at room temperature for several hours.
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Monitor the reaction by TLC until completion.
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Evaporate the solvent, and purify the residue by recrystallization or column chromatography to yield 7-nitroisoindolin-1-one.
Biological Activity and Signaling Pathways
Specific biological activity data for 7-nitroisoindolin-1-one is not currently available in the public domain. However, the isoindolin-1-one scaffold is a well-established core structure for inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks during replication. These cells are unable to repair this extensive DNA damage, resulting in cell death through a mechanism known as synthetic lethality.
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1 signaling in DNA single-strand break repair.
Experimental Protocols: PARP-1 Inhibition Assay
The following is a representative protocol for a chemiluminescent PARP-1 inhibition assay, which can be used to evaluate the inhibitory potential of compounds like 7-nitroisoindolin-1-one.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP-1 activity.
Materials:
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Recombinant human PARP-1 enzyme
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Histone-coated 96-well plates
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Activated DNA
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Biotinylated NAD+
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)
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Blocking Buffer (e.g., 1% BSA in PBS)
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Wash Buffer (e.g., PBST)
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Streptavidin-HRP conjugate
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Chemiluminescent HRP substrate
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Test compound (7-nitroisoindolin-1-one) dissolved in DMSO
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Positive control inhibitor (e.g., Olaparib)
Procedure:
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Plate Preparation: Wash the histone-coated 96-well plate with Wash Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature. Wash the plate again.
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Compound Preparation: Prepare serial dilutions of 7-nitroisoindolin-1-one and the positive control in Assay Buffer. Include a DMSO vehicle control.
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Reaction Setup: Add the test compound dilutions, positive control, or vehicle to the appropriate wells.
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Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer. Add the master mix to all wells to start the reaction.
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Incubation: Incubate the plate at room temperature for 1-2 hours.
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Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 1 hour at room temperature.
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Signal Generation: Wash the plate thoroughly. Add the chemiluminescent HRP substrate to each well.
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Data Acquisition: Immediately measure the luminescence using a microplate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data
Table 2: Biological Activity of 7-Nitroisoindolin-1-one
| Target | Assay Type | IC₅₀ / Kᵢ | Source(s) |
| PARP-1 | Not available | Data not available in publicly accessible literature. | |
| Other Targets | Not available | Data not available in publicly accessible literature. |
Note: While the isoindolin-1-one scaffold is a known PARP-1 inhibitor, specific quantitative data for the 7-nitro isomer is not available in the reviewed scientific literature. Further experimental investigation is required to determine its specific biological activity and potency.
Conclusion
7-Nitroisoindolin-1-one is a compound of interest within the broader class of biologically active isoindolinones. While specific experimental data on its physical properties, synthesis, and biological activity are limited, its structural similarity to known PARP-1 inhibitors suggests that it may also target this enzyme. The provided synthetic strategies and experimental protocols for PARP-1 inhibition assays offer a framework for the future investigation of this and related compounds. Further research is necessary to fully characterize 7-nitroisoindolin-1-one and to elucidate its potential as a therapeutic agent.
